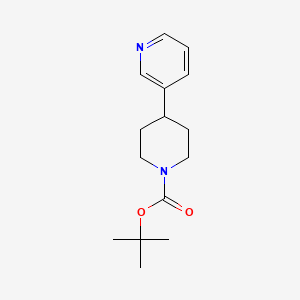

tert-Butyl 4-(pyridin-3-yl)piperidine-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl 4-pyridin-3-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-6-12(7-10-17)13-5-4-8-16-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMBKXUYNBCHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622152 | |

| Record name | tert-Butyl 4-(pyridin-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550371-77-2 | |

| Record name | 1,1-Dimethylethyl 4-(3-pyridinyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550371-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(pyridin-3-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Photocatalytic Cross-Coupling

This one-step method utilizes visible-light catalysis for direct C–N bond formation between 2-aminopyridine and piperazine-1-tert-butyl carboxylate.

Procedure ():

- Reactants : 2-aminopyridine (0.2 mmol), piperazine-1-tert-butyl carboxylate (0.2 mmol).

- Catalyst : Acridine salt (0.01 mmol, 5 mol%).

- Oxidant : 2,2,6,6-Tetramethylpiperidine-N-oxide (0.1 mmol).

- Solvent : Anhydrous dichloroethane (2 mL).

- Conditions : Oxygen atmosphere, blue LED irradiation (λ = 450 nm, 10 h).

- Workup : Column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 95% |

| Reaction Time | 10 h |

| Temperature | 25°C |

- Avoids heavy metals and high-pressure hydrogen.

- Minimal byproducts (purity >98% by NMR).

Copper-Catalyzed Radical Cascade Cyclization

This method constructs the piperidine ring via a radical intermediate, enabling simultaneous pyridine incorporation.

Procedure ():

- Reactants : N-Arylacrylamide (0.1 mmol), tert-butyl 4-iodopiperidine-1-carboxylate (0.15 mmol).

- Catalyst : Cu(OTf)₂ (5 mol%), ligand L1 (5 mol%).

- Base : 1,1,3,3-Tetramethylguanidine (1.8 equiv).

- Solvent : THF.

- Conditions : Blue LED irradiation (λ = 410 nm, 15 h).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 80% (6 mmol scale) |

| Reaction Time | 24 h (large scale) |

| Purity | >95% (HPLC) |

- Radical initiation via single-electron transfer (SET) from Cu(I).

- Cyclization forms the piperidine core, followed by rearomatization.

Reductive Amination of Piperidine Intermediates

A two-step approach involving Boc protection and subsequent coupling.

Procedure ():

- Boc Protection :

- React tert-butyl 4-(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)piperidine-1-carboxylate with Boc anhydride.

- Reductive Amination :

- Use biarylaldehydes and sodium cyanoborohydride in methanol.

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 65–75% |

| Purity | 90–93% |

- Requires pre-functionalized piperidine intermediates.

- Multi-step purification increases cost.

Comparative Analysis of Methods

| Method | Yield | Catalyst Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Photocatalytic | 95% | Moderate | High | Low (no heavy metals) |

| Radical Cyclization | 80% | High | Moderate | Moderate (Cu waste) |

| Reductive Amination | 75% | Low | Low | High (solvent use) |

- For industrial scale: Photocatalytic method () offers the best balance of yield and sustainability.

- For rapid small-scale synthesis: Radical cyclization () provides faster setup.

Analytical Characterization

Critical data for verifying product identity:

化学反应分析

Types of Reactions

tert-Butyl 4-(pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the pyridinyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

科学研究应用

tert-Butyl 4-(pyridin-3-yl)piperidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of tert-Butyl 4-(pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is part of a broader class of tert-butyl piperidine carboxylates, which vary in substituents and biological applications. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Research Findings and Trends

Synthetic Efficiency : Yields vary significantly (35–87.3%) based on structural complexity. Fluorinated analogs (e.g., 690.22 g/mol compound) achieve higher yields due to optimized coupling reactions , while naphthyridine derivatives show lower yields, likely due to steric hindrance .

Bioactivity Modulation :

- Trifluoromethyl groups (e.g., CAS 483.51 g/mol compound) enhance metabolic stability and target affinity in antimalarial candidates .

- Imidazopyridine moieties (e.g., 459.27 g/mol compound) improve kinase inhibition via ATP-binding pocket interactions .

Physicochemical Properties: Hydrophilic groups (e.g., hydroxyethoxy in 447.18 g/mol compound) improve aqueous solubility, critical for in vivo studies .

生物活性

tert-Butyl 4-(pyridin-3-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a pyridine moiety and a tert-butyl ester group. This unique structure contributes to its interactions with various biological targets.

Chemical Formula

- Molecular Formula : C_{14}H_{18}N_{2}O_{2}

- Molecular Weight : 250.30 g/mol

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as an enzyme inhibitor and receptor modulator.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes. For example, its interaction with acetylcholinesterase suggests potential applications in neurodegenerative diseases like Alzheimer’s.

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in mood disorders.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound against amyloid-beta-induced toxicity in astrocytes. Results indicated that the compound enhanced cell viability by reducing oxidative stress markers (TNF-α) when co-treated with amyloid-beta peptides.

| Treatment Condition | Cell Viability (%) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 100 | 10 |

| Aβ Treatment | 43.78 | 50 |

| Aβ + Compound | 62.98 | 25 |

Study 2: Anticancer Activity

Another research focused on the anticancer potential of related compounds showed that modifications at the piperidine position could enhance cytotoxicity against glioblastoma cells. Compounds similar to this compound exhibited IC50 values as low as 0.1 μM, indicating strong activity against cancer cell lines.

| Compound Variant | IC50 (μM) | Effect on Cell Cycle |

|---|---|---|

| Original Compound | >10 | No significant effect |

| Modified Variant | 0.1 | Induces mitotic arrest |

常见问题

Q. How can researchers ensure regulatory compliance during international collaborations?

- Answer :

- GHS alignment : Classify hazards per EU CLP regulations (e.g., Acute Toxicity Category 4 for oral/dermal exposure) and prepare SDS with Section 15 regulatory summaries .

- Transport protocols : Follow IMDG/IATA guidelines for air/sea shipping, including proper labeling and documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。